Cas no 2165783-58-2 (tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate)
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate
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- Inchi: 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1
- InChI Key: WXQMQAMXMZTBAB-UWVGGRQHSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@@H](CN)[C@@H](OC)C1
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A996564-1g |
tert-Butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 98% | 1g |
$1648.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-100mg |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 100mg |
¥2015.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-250mg |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 250mg |
¥3220.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-500mg |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 500mg |
¥5366.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-1g |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 1g |
¥8042.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-100MG |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 100MG |
¥ 2,052.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-250MG |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 250MG |
¥ 3,280.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-500MG |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 500MG |
¥ 5,464.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-1G |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 1g |
¥ 8,190.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4142-5G |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate |
2165783-58-2 | 95% | 5g |
¥ 24,571.00 | 2023-03-17 |
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate Suppliers
tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate
Introduction to Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate (CAS No. 2165783-58-2)
Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate, with the CAS number 2165783-58-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its diverse biological activities and applications in drug development. The specific stereochemistry of this molecule, characterized by the (3R,4S) configuration, makes it a subject of considerable interest in medicinal chemistry.
The< strong>nomenclature of this compound provides valuable insights into its structural features. The presence of a tert-butyl group at the 1-position and a methoxymethyl group at the 3-position contributes to its unique chemical properties. Additionally, the amine functionality at the 4-position enhances its reactivity, making it a versatile intermediate in synthetic chemistry. These structural attributes have positioned this compound as a key building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel piperidine derivatives due to their potential therapeutic applications. Piperidine-based scaffolds have been extensively explored in the design of drugs targeting various diseases, including neurological disorders and infectious diseases. The stereochemical purity of Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is particularly crucial, as it ensures the efficacy and safety of derived pharmaceuticals.
Recent research has highlighted the importance of enantioselective synthesis in pharmaceutical development. The stereochemistry of Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate has been meticulously controlled to achieve high enantiomeric purity. This has been achieved through advanced synthetic methodologies, including asymmetric hydrogenation and chiral resolution techniques. Such advancements have enabled the production of enantiomerically pure compounds, which are essential for optimizing pharmacological profiles.
The< strong>pharmacological properties of Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate have been studied extensively in various preclinical models. Initial findings suggest that this compound exhibits promising biological activity in vitro and in vivo. Its ability to interact with specific biological targets makes it a valuable candidate for further investigation in drug discovery programs. Additionally, its structural flexibility allows for modifications that can enhance its pharmacokinetic properties.
The< strong>synthetic utility of this compound has also been demonstrated in several studies. Researchers have leveraged its scaffold to develop novel analogs with enhanced biological activity. For instance, modifications at the 1-position and 3-position have led to compounds with improved binding affinity to target proteins. These findings underscore the importance of Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate as a key intermediate in medicinal chemistry.
In conclusion, Tert-butyl (3R,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate (CAS No. 2165783-58-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical purity make it a valuable tool for drug development. Ongoing research continues to uncover its potential applications in various therapeutic areas. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further.
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